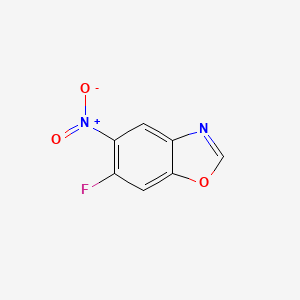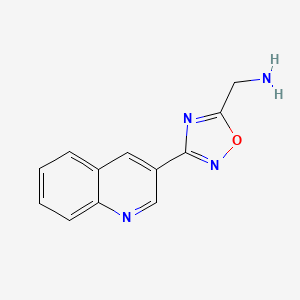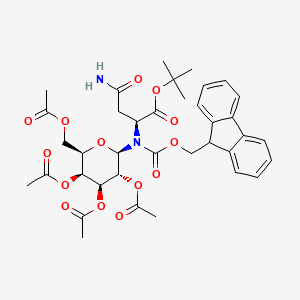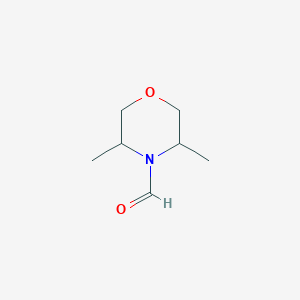
3,5-Dimethylmorpholine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylmorpholine-4-carbaldehyde: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the morpholine ring and an aldehyde group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylmorpholine-4-carbaldehyde typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the aldehyde group at the 4 position. One common method involves the oxidation of 3,5-dimethylmorpholine using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylmorpholine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 3,5-Dimethylmorpholine-4-carboxylic acid
Reduction: 3,5-Dimethylmorpholine-4-methanol
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Chemistry: 3,5-Dimethylmorpholine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in multicomponent reactions to generate diverse chemical libraries .
Biology: In biological research, this compound may be used to study the effects of morpholine derivatives on biological systems. It can be incorporated into bioactive molecules to investigate their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in polymer synthesis and other material science applications.
Mechanism of Action
The mechanism of action of 3,5-Dimethylmorpholine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The morpholine ring may also interact with biological receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
- 3,5-Dimethylmorpholine-4-carboxylic acid
- 3,5-Dimethylmorpholine-4-methanol
- 3,5-Dimethylpyridine-4-carbaldehyde
Comparison: Compared to other similar compounds, 3,5-Dimethylmorpholine-4-carbaldehyde is unique due to the presence of both the morpholine ring and the aldehyde functional group. This combination imparts distinct reactivity and potential applications. For instance, while 3,5-Dimethylmorpholine-4-carboxylic acid is more acidic and less reactive in nucleophilic addition reactions, 3,5-Dimethylmorpholine-4-methanol is more prone to oxidation. The presence of the morpholine ring also differentiates it from 3,5-Dimethylpyridine-4-carbaldehyde, which lacks the nitrogen atom in the ring structure .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3,5-dimethylmorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-3-10-4-7(2)8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
VHAHNSJYITUHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)
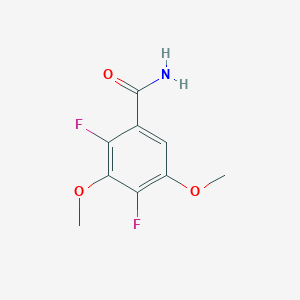
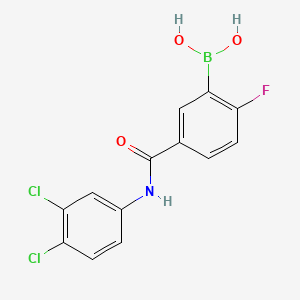
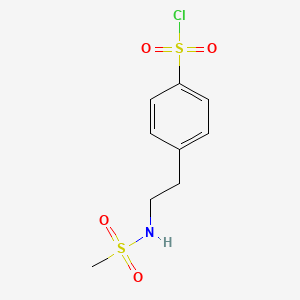
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)


![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
